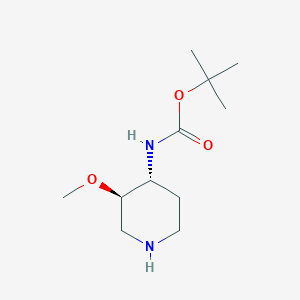
trans-4-(Boc-amino)-3-methoxypiperidine
Overview
Description
trans-4-(Boc-amino)-3-methoxypiperidine: is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group at the 4-position and a methoxy group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-4-(Boc-amino)-3-methoxypiperidine typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the methoxy group at the 3-position. One common method involves the following steps:
Protection of the Amino Group: The amino group of piperidine is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Methoxylation: The protected piperidine is then subjected to methoxylation using a suitable methoxylating agent such as sodium methoxide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: trans-4-(Boc-amino)-3-methoxypiperidine can undergo oxidation reactions to form corresponding N-oxides or other oxidized derivatives.
Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Typical reducing agents include lithium aluminum hydride and borane complexes.
Substitution: Nucleophiles such as halides, thiols, and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Free amine (trans-4-amino-3-methoxypiperidine).
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Building Block: trans-4-(Boc-amino)-3-methoxypiperidine is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology:
Bioconjugation: The compound can be used in bioconjugation reactions to attach biologically active molecules to piperidine scaffolds.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and psychiatric disorders.
Industry:
Chemical Synthesis: The compound is utilized in the production of fine chemicals and specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of trans-4-(Boc-amino)-3-methoxypiperidine depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as receptors, enzymes, or ion channels. The Boc protecting group can be removed under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
trans-4-(Boc-amino)-3-hydroxypiperidine: Similar structure but with a hydroxyl group instead of a methoxy group.
trans-4-(Boc-amino)-3-chloropiperidine: Similar structure but with a chlorine atom instead of a methoxy group.
trans-4-(Boc-amino)-3-fluoropiperidine: Similar structure but with a fluorine atom instead of a methoxy group.
Uniqueness:
Methoxy Group: The presence of the methoxy group at the 3-position provides unique electronic and steric properties, influencing the compound’s reactivity and interactions with biological targets.
Versatility: The compound’s versatility in undergoing various chemical reactions makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSCFNOPCQQJAZ-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@H]1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{2-[4-(Trifluoromethyl)piperidin-1-yl]ethyl}imidazolidin-2-one](/img/structure/B1397014.png)
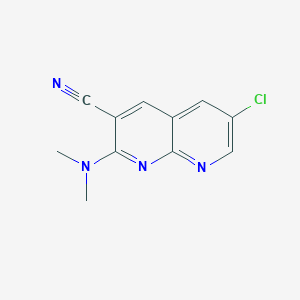
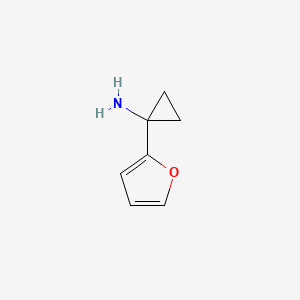
![Ethyl 4-({[(ethoxycarbonyl)amino]methanethioyl}amino)benzoate](/img/structure/B1397018.png)
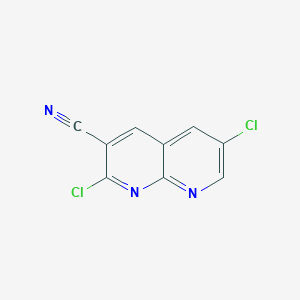
![4-{[(4-Chloro-2-fluorophenyl)amino]methyl}piperidin-4-ol](/img/structure/B1397022.png)
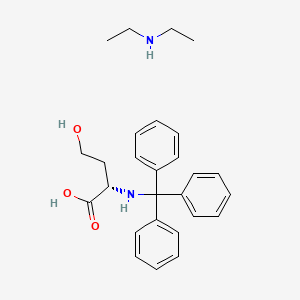
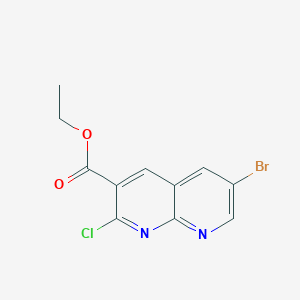

![3-(2-Methylimidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1397031.png)
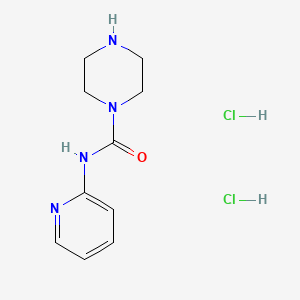

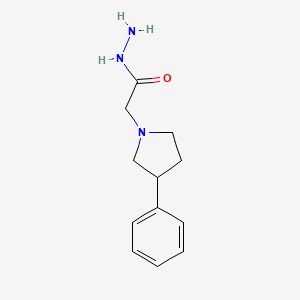
![[(5-Pyrazin-2-yl-4H-1,2,4-triazol-3-yl)methyl]-amine dihydrochloride](/img/structure/B1397037.png)
